An In-Depth Technical Guide to 3-Iodo-1H-pyrrolo[2,3-b]pyridine: Properties, Reactivity, and Synthetic Applications
An In-Depth Technical Guide to 3-Iodo-1H-pyrrolo[2,3-b]pyridine: Properties, Reactivity, and Synthetic Applications
Introduction
3-Iodo-1H-pyrrolo[2,3-b]pyridine, also known widely in the scientific community as 3-Iodo-7-azaindole, is a pivotal heterocyclic compound that has garnered significant attention from researchers in medicinal chemistry, drug discovery, and materials science.[1] Its structure is composed of a fused pyrrole and pyridine ring system, forming the 7-azaindole core, which is a bioisostere of indole and a privileged scaffold in numerous biologically active molecules.[2][3] The strategic placement of an iodine atom at the C-3 position of the pyrrole ring renders this molecule an exceptionally versatile building block. The carbon-iodine bond serves as a highly reactive handle for a multitude of cross-coupling reactions, enabling the facile introduction of diverse functional groups and the construction of complex molecular architectures.[1][4] This guide provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of 3-Iodo-1H-pyrrolo[2,3-b]pyridine, offering field-proven insights for professionals in drug development and chemical research.
Physicochemical and Structural Properties
The utility of 3-Iodo-1H-pyrrolo[2,3-b]pyridine in synthetic chemistry is underpinned by its distinct physicochemical properties. It typically appears as a white to light yellow or orange powder or crystalline solid.[5]
Core Data Summary
The fundamental properties of 3-Iodo-1H-pyrrolo[2,3-b]pyridine are summarized in the table below for quick reference.
| Property | Value | References |
| CAS Number | 23616-57-1 | [1][6] |
| Molecular Formula | C₇H₅IN₂ | [6][7] |
| Molecular Weight | 244.03 g/mol | [6][7] |
| Melting Point | 190-194 °C | [6][8] |
| Appearance | White to light yellow/orange powder/crystal | [5] |
| Density | 2.1 ± 0.1 g/cm³ | [6] |
| Boiling Point | 360.7 ± 22.0 °C at 760 mmHg | [6] |
| Synonyms | 3-Iodo-7-azaindole | [1][9] |
Structural and Spectroscopic Characteristics
The 7-azaindole scaffold is an electron-rich heterocyclic system. The C-3 position, where the iodine is attached, is particularly activated towards electrophilic substitution and is the most common site for functionalization.[6] The molecule's planar structure facilitates π-π stacking interactions in the solid state, which can influence its crystalline properties and solubility.[10]
Spectroscopic analysis is fundamental for confirming the identity and purity of 3-Iodo-1H-pyrrolo[2,3-b]pyridine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, characteristic signals are expected for the protons on the pyrrole and pyridine rings. The NH proton typically appears as a broad singlet at a downfield chemical shift.
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) techniques would typically show a prominent molecular ion peak [M+H]⁺ at approximately m/z 245, confirming the molecular weight.[11]
Synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine
The most direct and common method for the synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine is the electrophilic iodination of the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The C-3 position of the 7-azaindole core is the most electron-rich and, therefore, the most susceptible to electrophilic attack.
Causality Behind Experimental Choices
The choice of iodinating agent and reaction conditions is critical for achieving high regioselectivity and yield.
-
Iodinating Agent : N-Iodosuccinimide (NIS) is a preferred reagent due to its solid nature, ease of handling, and moderate reactivity, which helps prevent over-iodination.[7] Molecular iodine (I₂) can also be used, often in the presence of a base.[6]
-
Base : A base such as potassium hydroxide (KOH) is often used to deprotonate the pyrrole nitrogen, increasing the electron density of the ring system and further activating the C-3 position for electrophilic attack.[6]
-
Solvent : A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is typically employed to dissolve the starting materials and facilitate the reaction.[6]
Protocol: Iodination of 7-Azaindole with N-Iodosuccinimide
This protocol is a representative procedure based on established methods for the iodination of electron-rich heterocycles.[6][7]
Step 1: Reaction Setup
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-pyrrolo[2,3-b]pyridine (1.0 equiv).
-
Dissolve the starting material in anhydrous acetonitrile.
Step 2: Reagent Addition
-
Add N-Iodosuccinimide (NIS) (1.0-1.1 equiv) to the solution in portions at room temperature. Insight: Portion-wise addition helps to control the reaction exotherm.
-
Add potassium hydroxide (2.0-3.0 equiv) to the mixture.[6]
Step 3: Reaction Execution
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-12 hours).
Step 4: Work-up and Purification
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-Iodo-1H-pyrrolo[2,3-b]pyridine as a solid.
Chemical Reactivity and Key Transformations
The synthetic power of 3-Iodo-1H-pyrrolo[2,3-b]pyridine lies in the reactivity of its C-I bond, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the construction of C-C, C-N, and C-O bonds, making it a cornerstone intermediate in combinatorial chemistry and targeted synthesis.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between 3-Iodo-1H-pyrrolo[2,3-b]pyridine and various aryl or heteroaryl boronic acids or esters.[12] This reaction is a workhorse in the synthesis of biaryl scaffolds, which are common in kinase inhibitors.[2]
Mechanism Insight : The reaction proceeds via a catalytic cycle involving the oxidative addition of the C-I bond to a Pd(0) complex, followed by transmetalation with the boronic acid derivative (facilitated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[12]
Step 1: Reagent Preparation (In a glovebox or under inert gas flow)
-
To a dry Schlenk flask, add 3-Iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or a more modern pre-catalyst system like XPhos Pd G2 (1-3 mol%). Expertise Note: For challenging heteroaromatic couplings, modern bulky, electron-rich phosphine ligands like XPhos or SPhos are often superior to PPh₃, as they promote the oxidative addition and reductive elimination steps.[12]
Step 2: Solvent Addition and Degassing
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Degas the mixture again by bubbling argon through the solution for 10-15 minutes.
Step 3: Reaction Execution
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Step 4: Work-up and Purification
-
Cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the 3-phenyl-1H-pyrrolo[2,3-b]pyridine product.
Sonogashira Coupling: C-C (Alkyne) Bond Formation
The Sonogashira coupling enables the synthesis of arylalkynes by reacting 3-Iodo-1H-pyrrolo[2,3-b]pyridine with a terminal alkyne. This reaction is catalyzed by both palladium and a copper(I) co-catalyst.
Mechanism Insight : The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. In parallel, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Step 1: Reaction Setup (Inert Atmosphere)
-
To a dry Schlenk flask, add 3-Iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (5-10 mol%).
-
Dissolve the solids in an anhydrous amine base solvent, such as triethylamine (TEA) or a mixture of THF and TEA. Trustworthiness Note: The amine acts as both the base and solvent, and it must be anhydrous and degassed to prevent catalyst deactivation and side reactions.
Step 2: Reactant Addition
-
Add the terminal alkyne, such as phenylacetylene (1.2-1.5 equiv), via syringe.
-
Degas the reaction mixture with a stream of argon.
Step 3: Reaction Execution
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.
Step 4: Work-up and Purification
-
Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the 3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, reacting 3-Iodo-1H-pyrrolo[2,3-b]pyridine with primary or secondary amines. This reaction is of paramount importance in pharmaceutical synthesis, as the arylamine moiety is a common feature in many drugs.[2]
Mechanism Insight : The catalytic cycle involves oxidative addition of the C-I bond to Pd(0), coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[2] The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) and a bulky, electron-rich phosphine ligand is crucial for success.
Step 1: Reagent Preparation (In a glovebox or under inert gas flow)
-
To a dry Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and a bulky phosphine ligand (e.g., XPhos, 3.0 mol%).
-
Add a strong base, sodium tert-butoxide (NaOt-Bu) (1.5-2.0 equiv).
-
Add 3-Iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv).
Step 2: Solvent and Reactant Addition
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Add the amine, in this case, morpholine (1.2-1.5 equiv), via syringe.
Step 3: Reaction Execution
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS until completion (typically 2-24 hours).
Step 4: Work-up and Purification
-
Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired 3-(morpholino)-1H-pyrrolo[2,3-b]pyridine.
Applications in Drug Discovery and Materials Science
The versatility of 3-Iodo-1H-pyrrolo[2,3-b]pyridine has established it as a high-value intermediate in several research areas:
-
Pharmaceutical Development : It is a key building block in the synthesis of kinase inhibitors for cancer therapy, such as inhibitors of TNIK (Traf2 and Nck-interacting kinase). The 7-azaindole core frequently serves as a hinge-binding motif in these inhibitors. It is also used in developing agents for neurological disorders and other immune-mediated diseases.[1]
-
Materials Science : The electron-rich nature of the 7-azaindole core makes its derivatives suitable for applications in organic electronics, such as in the creation of organic semiconductors for flexible electronic devices.[1][7]
-
Biochemical Research : Functionalized 7-azaindoles derived from this intermediate are used as probes to study enzyme mechanisms and cellular processes due to their structural similarity to endogenous molecules like tryptophan.[1]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 3-Iodo-1H-pyrrolo[2,3-b]pyridine.
-
Hazard Identification : The compound is classified as harmful if swallowed (H302) and causes serious eye damage (H318). It may also cause skin and respiratory irritation.
-
Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.
-
Handling : Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage : Store in a tightly sealed container in a cool, dry place, often recommended at temperatures between 0-8°C.[1]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
3-Iodo-1H-pyrrolo[2,3-b]pyridine is a quintessential example of a strategic molecular building block. Its well-defined physicochemical properties and, most importantly, the predictable and versatile reactivity of its carbon-iodine bond, empower chemists to efficiently synthesize a vast array of complex molecules. The robust and well-documented participation of this compound in cornerstone reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings solidifies its role as an indispensable tool for advancing research in drug discovery, diagnostics, and materials science.
References
-
Chemsrc. (2025). 3-Iod-1H-pyrrolo[2,3-b]pyridin | CAS#:23616-57-1. Chemsrc.com. [Link]
-
001CHEMICAL. (n.d.). CAS No. 23616-57-1, 3-Iodo-1H-pyrrolo[2,3-b]pyridine. 001chemical.com. [Link]
-
Huang, P.-H., Wen, Y.-S., & Shen, J.-Y. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications. ResearchGate. [Link]
-
Aarhus, A. M., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
-
MySkinRecipes. (n.d.). 3-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine. Myskinrecipes.com. [Link]
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Moroccan Journal of Chemistry. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. En.wikipedia.org. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. En.wikipedia.org. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-hulman.edu. [Link]
-
Yang, S., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chem.libretexts.org. [Link]
-
Kelly, C. P., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic-chemistry.org. [Link]
- Google Patents. (n.d.). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chem.libretexts.org. [Link]
-
Wang, D., et al. (2010). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link]
-
Morin, M., et al. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Beilstein Journal of Organic Chemistry. [Link]
-
Patel, N., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-IODO-7-AZAINDOLE synthesis - chemicalbook [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
